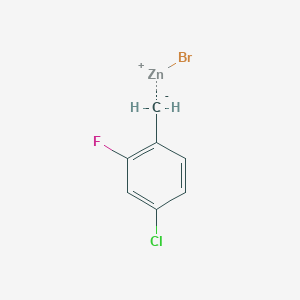

4-Chloro-2-fluorobenzylzinc bromide

Description

4-Chloro-2-fluorobenzylzinc bromide is an organozinc compound with the molecular formula C₇H₅BrClFZn. It is commonly used in organic synthesis as a reagent for various chemical transformations. The compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.

Properties

IUPAC Name |

bromozinc(1+);4-chloro-2-fluoro-1-methanidylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF.BrH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMBKBAUTSSVKH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=C(C=C1)Cl)F.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluorobenzylzinc bromide generally involves the reaction of 4-chloro-2-fluorobenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

4-Chloro-2-fluorobenzyl bromide+Zn→4-Chloro-2-fluorobenzylzinc bromide

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2-fluorobenzylzinc bromide follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluorobenzylzinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Solvents: Tetrahydrofuran (THF) is frequently used due to its ability to stabilize organozinc compounds.

Bases: Bases like potassium carbonate or sodium hydroxide are often used to facilitate the reactions.

Major Products

The major products formed from reactions involving 4-Chloro-2-fluorobenzylzinc bromide depend on the specific reactants and conditions used. In cross-coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules.

Scientific Research Applications

4-Chloro-2-fluorobenzylzinc bromide has several applications in scientific research:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.

Chemical Biology: Applied in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluorobenzylzinc bromide in chemical reactions involves the transfer of the benzyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The compound’s reactivity is largely due to the presence of the zinc-bromide bond, which can be readily broken and reformed in the presence of suitable catalysts and conditions.

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-2-fluorobenzyl bromide

- 4-Fluorobenzylzinc bromide

- 2-Chloro-4-fluorobenzyl bromide

Uniqueness

4-Chloro-2-fluorobenzylzinc bromide is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it a valuable reagent in various synthetic applications.

Biological Activity

4-Chloro-2-fluorobenzylzinc bromide is an organozinc compound that has garnered attention for its potential applications in organic synthesis, particularly in the formation of biologically active compounds. This article explores its biological activity, synthesis, and implications in medicinal chemistry.

4-Chloro-2-fluorobenzylzinc bromide is characterized by the molecular formula CHBrClFZn. It is typically synthesized through the reaction of 4-chloro-2-fluorobenzyl bromide with zinc in a suitable solvent, such as tetrahydrofuran (THF). This process yields a reactive organozinc intermediate that can participate in various coupling reactions, enabling the formation of complex organic molecules.

Synthesis Overview:

- Reagents: 4-Chloro-2-fluorobenzyl bromide, zinc.

- Solvent: Tetrahydrofuran (THF).

- Reaction Conditions: Typically performed under inert atmosphere to prevent moisture interference.

Biological Activity

The biological activity of 4-chloro-2-fluorobenzylzinc bromide itself is limited; however, it serves as a precursor for synthesizing numerous biologically active compounds. The derivatives formed from its reactions exhibit a range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds synthesized using 4-chloro-2-fluorobenzylzinc bromide demonstrate significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, including Methicillin-Sensitive Staphylococcus aureus (MSSA) and Escherichia coli.

Table 1: Antimicrobial Activity of Synthesized Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A (from zinc bromide) | MSSA | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| Compound C | C. albicans | 64 µg/mL |

Case Studies

-

HIV-1 Integrase Inhibition:

A study demonstrated that compounds synthesized using 4-chloro-2-fluorobenzylzinc bromide exhibited inhibition against HIV-1 integrase with IC values ranging from 0.19 to 3.7 µM, indicating potential as antiviral agents . -

Anticancer Properties:

Another investigation highlighted the anticancer effects of derivatives formed from this organozinc compound, showing promising results in inhibiting cancer cell proliferation in vitro.

The biological activity of the derivatives can be attributed to their ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways. For instance:

- Antimicrobial Action: The compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Antiviral Action: They may interfere with viral replication processes by inhibiting key viral enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.